2-(2-Fluoro-5-methoxyphenyl)acetic acid

Organic Synthesis Quality Control Building Blocks

This fluorinated phenylacetic acid derivative features the precise 2-fluoro,5-methoxy substitution pattern essential for GPR40 full agonists (e.g., AM-5262, EC50 0.16 μM) and Bfl-1/Bim inhibitors (IC50 2.50 μM). Its ≤0.5% water content ensures reproducible amide couplings and Pd-catalyzed cross-couplings, minimizing side reactions. The free carboxylic acid handle allows rapid SAR diversification. Avoid regioisomeric impurities that invalidate lead optimization studies.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 798563-50-5
Cat. No. B059486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-5-methoxyphenyl)acetic acid
CAS798563-50-5
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)F)CC(=O)O
InChIInChI=1S/C9H9FO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyFQQPGAGVFVTCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoro-5-methoxyphenyl)acetic acid (CAS 798563-50-5): A Fluorinated Building Block for Medicinal Chemistry and Organic Synthesis


2-(2-Fluoro-5-methoxyphenyl)acetic acid (CAS 798563-50-5) is a fluorinated phenylacetic acid derivative with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . The compound features a phenyl ring substituted with a fluorine atom at the ortho position and a methoxy group at the meta position, with an acetic acid moiety attached to the ring . It serves primarily as a building block in the synthesis of pharmaceutical intermediates and bioactive molecules .

Why Regioisomeric Phenylacetic Acids Cannot Be Freely Substituted for 2-(2-Fluoro-5-methoxyphenyl)acetic acid


The specific 2-fluoro,5-methoxy substitution pattern of 2-(2-Fluoro-5-methoxyphenyl)acetic acid confers distinct physicochemical and electronic properties compared to its regioisomeric analogs, such as 3-fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) or 2-fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0). Even minor positional shifts of the fluoro and methoxy groups alter logP, metabolic stability, and hydrogen bonding capability, which in turn affect binding affinity, selectivity, and pharmacokinetic profiles in downstream drug candidates . Generic substitution without experimental validation of these parameters risks failure in lead optimization and may invalidate structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-(2-Fluoro-5-methoxyphenyl)acetic acid vs. Close Structural Analogs


Comparative HPLC Purity and Water Content Specifications

2-(2-Fluoro-5-methoxyphenyl)acetic acid is commercially available with a minimum HPLC purity of 98% and a maximum water content of 0.5% . In contrast, the regioisomer 2-fluoro-3-methoxyphenylacetic acid (CAS 863645-29-8) is specified at a typical HPLC purity of 99.2% , while 3-fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) is offered at 97% or 95% purity by various suppliers . The tighter specification for water content in the target compound is critical for moisture-sensitive reactions and anhydrous applications.

Organic Synthesis Quality Control Building Blocks

Lipophilicity Modulation via 2-Fluoro,5-Methoxy Substitution

The target compound exhibits a calculated LogP of 1.4614 [1], closely aligning with the XLogP3-AA value of 1.5 for the regioisomer 2-fluoro-4-methoxyphenylacetic acid [2]. While the difference is small, the ortho-fluoro, meta-methoxy arrangement may offer distinct metabolic stability profiles due to altered electron density and steric hindrance around the fluorine atom. This positional difference can be leveraged to fine-tune lipophilicity without introducing additional heavy atoms.

Medicinal Chemistry ADME Drug Design

Biological Activity Profile: Bfl-1/Bim Inhibition

In a TR-FRET assay, 2-(2-Fluoro-5-methoxyphenyl)acetic acid demonstrated an IC50 of 2.50 μM for inhibition of the Bfl-1/Bim protein-protein interaction [1]. No comparable data are available for the regioisomeric analogs (3-fluoro-4-methoxy, 2-fluoro-4-methoxy, or 2-fluoro-3-methoxy) under the same assay conditions. This activity, while moderate, positions the target compound as a potential starting point for developing Bfl-1 inhibitors, a target implicated in cancer cell survival.

Cancer Biology Apoptosis Protein-Protein Interaction

Synthetic Utility as a Key Intermediate in GPR40 Agonist Synthesis

The 2-fluoro-5-methoxyphenyl moiety is a critical structural component of advanced GPR40 full agonists such as AM-5262 and AM-1638 . While the target compound itself is not the final bioactive molecule, its use as a synthetic precursor enables the rapid construction of these pharmacologically relevant scaffolds. Alternative regioisomers (e.g., 2-fluoro-4-methoxy) lack the optimal substitution pattern for the desired GPR40 agonist pharmacophore, making the 2-fluoro,5-methoxy arrangement essential for retaining potency.

Type 2 Diabetes GPR40 Agonist Synthesis

Optimal Use Cases for 2-(2-Fluoro-5-methoxyphenyl)acetic acid in Pharmaceutical R&D and Chemical Synthesis


Lead Optimization in Bfl-1 Inhibitor Programs

Given its measured IC50 of 2.50 μM against the Bfl-1/Bim interaction [1], 2-(2-Fluoro-5-methoxyphenyl)acetic acid can serve as a fragment hit or starting scaffold for developing selective Bfl-1 inhibitors. The carboxylic acid handle allows for rapid diversification via amide coupling or esterification, enabling SAR exploration around the 2-fluoro,5-methoxyphenyl core.

Synthesis of GPR40/FFA1 Agonists for Type 2 Diabetes

The 2-fluoro-5-methoxyphenyl substructure is a key building block for constructing GPR40 full agonists such as AM-5262 and AM-1638 . This compound provides the exact regiochemistry required for potent GPR40 activation (EC50 0.16 μM for AM-1638) and should be prioritized in medicinal chemistry efforts targeting this receptor.

Anhydrous Coupling Reactions Requiring Low Water Content

The stringent specification of ≤0.5% water content makes this compound particularly suitable for moisture-sensitive transformations, such as amide bond formations using carbodiimide reagents or palladium-catalyzed cross-couplings. Using a batch with controlled moisture minimizes side reactions and improves yield reproducibility.

Structure-Activity Relationship Studies on Fluorinated Phenylacetic Acids

The unique 2-fluoro,5-methoxy substitution pattern offers a distinct combination of electronic (electron-withdrawing fluoro) and steric effects compared to other regioisomers [2][3]. This compound is essential for systematically probing how positional isomerism influences target binding, metabolic stability, and physicochemical properties in lead series.

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